6-chloropyridazine-3-carboxylic Acid

Beschreibung

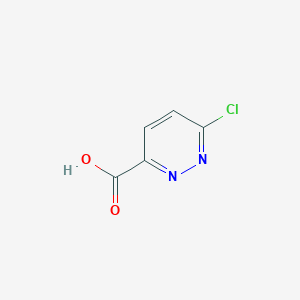

6-Chloropyridazine-3-carboxylic acid (CAS: 5096-73-1) is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₅H₃ClN₂O₂, with a molecular weight of 158.54 g/mol . The compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing derivatives for biological applications.

Eigenschaften

IUPAC Name |

6-chloropyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZQZULOHYEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423491 | |

| Record name | 6-chloropyridazine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-73-1 | |

| Record name | 6-Chloro-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloropyridazine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stepwise Reaction Analysis

Cyclization : Ethyl levulinate undergoes cyclization with hydrazine hydrate to form a dihydropyridazinone derivative. This step establishes the pyridazine core structure.

Bromination : The dihydropyridazinone is brominated using phosphorus tribromide (PBr₃), introducing a bromine atom at the 6-position.

Elimination : Dehydrohalogenation with potassium hydroxide (KOH) removes HBr, yielding a pyridazinone intermediate.

Oxidation : The pyridazinone is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to introduce a ketone group.

Esterification : Treatment with methanol and sulfuric acid converts the ketone to a methyl ester.

Chlorination : Finally, phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing methyl 6-chloropyridazine-3-carboxylate.

Hydrolysis to the Carboxylic Acid

The methyl ester intermediate is hydrolyzed under acidic or basic conditions to yield 6-chloropyridazine-3-carboxylic acid. For example, methanolysis in the presence of boron trifluoride etherate (BF₃·OEt₂) cleaves the ester bond, as demonstrated in derivative syntheses. Typical hydrolysis conditions involve refluxing with aqueous HCl or NaOH, followed by neutralization to isolate the free acid.

Direct Hydrolysis of Methyl 6-Chloropyridazine-3-Carboxylate

Source of the Ester Intermediate

Methyl 6-chloropyridazine-3-carboxylate is commercially available or synthesized via the above multi-step process. Its hydrolysis represents a streamlined route to the carboxylic acid, avoiding the complexity of the full synthesis from ethyl levulinate.

Hydrolysis Methods

Acid-Catalyzed Hydrolysis : Refluxing the ester with concentrated hydrochloric acid (HCl) in water or a polar aprotic solvent (e.g., dioxane) produces the carboxylic acid. This method typically achieves yields exceeding 90% under optimized conditions.

Base-Catalyzed Hydrolysis : Saponification with sodium hydroxide (NaOH) followed by acidification with HCl is a common alternative. For example, heating the ester with 2M NaOH at 80°C for 4 hours, then adjusting the pH to 2–3 with HCl, isolates the acid in high purity.

Methanolysis with BF₃ : A specialized approach involves reacting the ester with methanol and BF₃·OEt₂, which facilitates cleavage of the ester group while preserving the chloropyridazine structure.

Comparative Analysis of Preparation Methods

Critical Evaluation of Methodologies

The multi-step synthesis from ethyl levulinate is advantageous for large-scale production due to the low cost of the starting material. However, the six-step sequence introduces cumulative yield losses, particularly during oxidation and chlorination. In contrast, direct hydrolysis of the methyl ester offers superior efficiency but depends on the availability of the ester, which may require separate synthesis or procurement.

Industrial applications may favor the hydrolysis route for its simplicity, while academic settings might prioritize the multi-step method to explore intermediate modifications. Both approaches benefit from rigorous purification protocols, such as recrystallization or preparative liquid chromatography, to achieve ≥97% purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

Esterification: Esters of this compound.

Reduction: 6-chloropyridazine-3-methanol.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Synthesis of Therapeutic Agents

- Antitumor Activity

- Neuroprotective Agents

Agrochemical Applications

- Herbicides

- Insecticides

Material Science Applications

- Photocatalytic Studies

Data Table: Summary of Research Findings

Case Studies

- Case Study on Antitumor Activity

- Case Study on Herbicidal Efficacy

Wirkmechanismus

The mechanism of action of 6-chloropyridazine-3-carboxylic acid primarily involves its role as an inhibitor of stearoyl-CoA desaturase. This enzyme is crucial in the biosynthesis of monounsaturated fats from saturated fatty acids. By inhibiting this enzyme, this compound can potentially modulate lipid metabolism and influence various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Pyridazinecarboxylic Acid Derivatives

Halogenated Pyridine/Pyridazine Analogues

Amino-Substituted Analogues

Data Tables

Table 1: Physical Properties

Biologische Aktivität

6-Chloropyridazine-3-carboxylic acid is a heterocyclic compound characterized by a chlorinated pyridazine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

- Chemical Formula : C₅H₃ClN₂O₂

- Molecular Weight : 158.54 g/mol

- Solubility : Highly soluble in polar solvents with moderate lipophilicity (Log P values ranging from 0.65 to 0.97) .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Ring Closure Reactions : Utilizing chlorinated pyridazine derivatives to form the desired carboxylic acid structure .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in neurotransmitter metabolism. Notably, it has been studied as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and associated with conditions like obesity and cardiovascular diseases .

Table 1: Enzyme Inhibition Studies

| Study Reference | Target Enzyme | Inhibition Type | Outcome |

|---|---|---|---|

| Stearoyl-CoA desaturase | Competitive Inhibition | Reduced triglyceride levels | |

| Neurotransmitter enzymes | Non-competitive | Decreased neurotransmitter levels |

Receptor Interactions

The compound's interaction with cellular receptors is an area of ongoing research. Preliminary studies suggest that it may bind to certain receptors, influencing cellular signaling pathways and potentially altering physiological responses .

Case Study 1: Lipid Metabolism

In a study investigating the effects of various pyridazine derivatives on lipid metabolism, this compound was shown to significantly lower triglyceride levels in animal models. The mechanism was attributed to its role as an SCD inhibitor, which modulates the synthesis of unsaturated fatty acids .

Case Study 2: Neurotransmitter Regulation

Another study focused on the compound's impact on neurotransmitter levels in vitro. It demonstrated that treatment with this compound resulted in decreased levels of certain neurotransmitters, suggesting potential applications in neuropharmacology .

Comparative Analysis

This compound shares structural similarities with other compounds, which may influence its biological activity. Below is a comparative analysis of related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 6-chloropyridazine-3-carboxylate | 0.93 | Enhanced lipophilicity |

| Ethyl 6-chloro-3-pyridazinecarboxylate | 0.89 | Improved solubility |

| 6-Chloropyridazine-3-carboxamide | 0.71 | Different biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.